Bienvenue dans la boutique en ligne BenchChem!

2-[(1-Naphthylacetyl)amino]benzoic acid

Lipophilicity Drug-likeness Physicochemical profiling

2-[(1-Naphthylacetyl)amino]benzoic acid (CAS 101895-37-8) is an N-substituted anthranilic acid derivative, specifically N-1-naphthylacetyl-anthranilic acid, with the molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol. The compound features a naphthalene core linked to an anthranilic acid moiety via an acetamide bridge, incorporating a methylene spacer and an amide carbonyl between the aromatic systems.

Molecular Formula C19H15NO3
Molecular Weight 305.3 g/mol
CAS No. 101895-37-8
Cat. No. B028631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1-Naphthylacetyl)amino]benzoic acid
CAS101895-37-8
Molecular FormulaC19H15NO3
Molecular Weight305.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=CC=CC=C3C(=O)O
InChIInChI=1S/C19H15NO3/c21-18(20-17-11-4-3-10-16(17)19(22)23)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21)(H,22,23)
InChIKeyDTDMYFUZEMKFOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(1-Naphthylacetyl)amino]benzoic acid (CAS 101895-37-8): Physicochemical Identity and Compound Class Context for Research Procurement


2-[(1-Naphthylacetyl)amino]benzoic acid (CAS 101895-37-8) is an N-substituted anthranilic acid derivative, specifically N-1-naphthylacetyl-anthranilic acid, with the molecular formula C19H15NO3 and a molecular weight of 305.33 g/mol [1]. The compound features a naphthalene core linked to an anthranilic acid moiety via an acetamide bridge, incorporating a methylene spacer and an amide carbonyl between the aromatic systems . Key measured physicochemical properties include a melting point range of 161–163 °C [1], a reported logP of 4.54 (hydrophobicity) [2], and a topological polar surface area (TPSA) of 66.4 Ų [3]. It is commercially available from multiple research chemical suppliers at purity grades of 95%–98% [1]. The compound is structurally distinct from therapeutically established N-aryl anthranilic acid fenamates (e.g., flufenamic acid, mefenamic acid) by virtue of its naphthylacetyl N-substituent, which introduces an amide carbonyl and a conformationally flexible methylene spacer absent in direct N-aryl analogs [3].

Why 2-[(1-Naphthylacetyl)amino]benzoic acid Cannot Be Interchanged with Classical N-Aryl Anthranilic Acids


Generic substitution within the anthranilic acid derivative class is not supported by structural or physicochemical evidence. 2-[(1-Naphthylacetyl)amino]benzoic acid differs fundamentally from the prototypical fenamate NSAIDs (e.g., flufenamic acid, mefenamic acid, niflumic acid) in three critical aspects: (1) the N-substituent is a naphthylacetyl group rather than a directly N-attached substituted phenyl ring, introducing an additional amide carbonyl hydrogen bond acceptor absent in classical fenamates [1]; (2) a methylene (-CH2-) spacer between the naphthalene ring and the amide carbonyl provides conformational degrees of freedom not available in N-aryl anthranilic acids, which may alter binding geometry at protein targets ; and (3) the measured logP of 4.54 [1] is lower than that of flufenamic acid (logP 5.25) [2], predicting different membrane partitioning and solubility behavior. These structural divergences produce a distinct hydrogen-bonding capacity (3 H-bond acceptors vs. 2 for flufenamic acid) and a higher TPSA (66.4 Ų vs. 49.33 Ų for flufenamic acid) [3], which directly impact permeability predictions and off-target interaction profiles. The quantitative evidence below substantiates why this compound must be evaluated on its own merits rather than treated as a class-interchangeable entity.

Quantitative Differentiation Evidence for 2-[(1-Naphthylacetyl)amino]benzoic acid Versus Closest Structural and Pharmacological Analogs


Measured Lipophilicity (logP) Comparison: 2-[(1-Naphthylacetyl)amino]benzoic acid Exhibits Moderately Lower logP Than Flufenamic Acid

The experimental hydrophobicity (logP) of 2-[(1-naphthylacetyl)amino]benzoic acid is reported as 4.54 [1], which is notably lower than that of the clinically established fenamate NSAID flufenamic acid (logP 5.25, HANSCH ET AL. 1995) [2]. This difference of ΔlogP ≈ −0.71 log units corresponds to an approximately 5-fold lower octanol-water partition coefficient, indicating reduced lipophilicity for the naphthylacetyl derivative. A second source reports logP as 4.34 for the compound , further supporting the trend of lower lipophilicity relative to flufenamic acid.

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) Differentiation: Higher Predicted Polarity than Classical Fenamates

The topological polar surface area (TPSA) of 2-[(1-naphthylacetyl)amino]benzoic acid is reported as 66.4 Ų [1]. This is considerably higher than flufenamic acid (TPSA = 49.33 Ų) [2] and niflumic acid (TPSA = 62.22 Ų) [3]. The difference of +17.07 Ų versus flufenamic acid is attributable to the additional amide carbonyl oxygen in the naphthylacetyl linker, which contributes an extra hydrogen bond acceptor . For context, the widely accepted threshold for good oral bioavailability is TPSA < 140 Ų (Veber's rule) and for blood-brain barrier penetration is TPSA < 90 Ų; the target compound falls below both thresholds but in a distinct region compared to classical fenamates.

Polar surface area Permeability prediction Drug-likeness

Hydrogen-Bond Acceptor Count: Extra Amide Carbonyl Provides Additional H-Bond Capacity Relative to N-Aryl Anthranilic Acids

2-[(1-Naphthylacetyl)amino]benzoic acid contains three hydrogen bond acceptors (the anthranilic acid carbonyl oxygen, the amide carbonyl oxygen, and the amide nitrogen) and two hydrogen bond donors (the carboxylic acid OH and the amide NH) . In contrast, flufenamic acid and most N-aryl anthranilic acid fenamates possess only two H-bond acceptors (the carboxylic acid carbonyl and the bridging NH nitrogen) [1]. The additional amide carbonyl acceptor on 2-[(1-naphthylacetyl)amino]benzoic acid constitutes a 50% increase in H-bond acceptor count and introduces a geometrically distinct H-bond acceptor vector spatially separated from the anthranilic acid core by the methylene bridge .

Hydrogen bonding Molecular recognition Structure-based drug design

Molecular Weight and Fraction sp³ (Fsp³) Differentiation: Fsp³ = 0.053 Indicates a Highly Planar, Aromatic Scaffold

2-[(1-Naphthylacetyl)amino]benzoic acid has a molecular weight of 305.33 g/mol and a fraction sp³ (Fsp³) of 0.053 . The Fsp³ value of 0.053 indicates that only ~5% of non-hydrogen atoms are sp³-hybridized (essentially only the methylene carbon in the acetamide bridge), making this a highly planar, aromatic-rich compound . For comparison, flufenamic acid has a molecular weight of 281.23 g/mol [1], and N-(2-naphthyl)anthranilic acid (CAS 4800-34-4) at 263.29 g/mol notably lacks the acetamide carbonyl and methylene spacer altogether, yielding a molecular weight difference of +42 g/mol for the target compound .

Molecular complexity Lead-likeness Aromaticity

Structural Class Context: N-Substituted Anthranilic Acids Exhibit Analgesic Activity Correlating with COX-1/COX-2 Docking Scores in a QSAR Framework

In a systematic molecular docking and QSAR study of 10 N-substituted anthranilic acid derivatives against cyclooxygenase-1 (COX-1, PDB 3N8X) and COX-2 (PDB 1PXX), binding energies and intermolecular energies were correlated with experimentally measured analgesic activity (AA) in the mouse hot-plate model at 50 mg/kg oral dose [1]. The study established statistically significant multiple linear regression models linking docking scoring functions and quantum-chemical descriptors to in vivo analgesic efficacy [1]. While 2-[(1-naphthylacetyl)amino]benzoic acid was not among the 10 tested compounds in this specific study (which included R = CH2C6H5, COCH2C6H5, and other substituents), the naphthylacetyl moiety represents an unexplored extension of the N-substituent SAR space beyond the study's scope, with the potential for enhanced hydrophobic interactions at the COX active site due to the extended naphthalene aromatic surface [2].

COX inhibition QSAR Analgesic activity Molecular docking

Available Purity Grades for Procurement: 98% Purity Provides Advantage Over Standard 95% Screening-Grade Material

2-[(1-Naphthylacetyl)amino]benzoic acid is available at 98% purity from multiple suppliers , whereas the standard screening-grade purity for related anthranilic acid building blocks in many compound libraries is 95% [1]. The 98% specification reduces the maximum total impurity burden from 5% to 2%, representing a 60% reduction in potentially confounding impurities . This purity differential is particularly relevant for biophysical assays (e.g., SPR, ITC, DSF) and crystallography studies where impurity-driven false positives or crystal quality degradation are concerns.

Purity Procurement Quality control

Recommended Research and Procurement Application Scenarios for 2-[(1-Naphthylacetyl)amino]benzoic acid


COX-Targeted Anti-Inflammatory Screening with Differentiated logP Profile

The moderately lower lipophilicity of 2-[(1-naphthylacetyl)amino]benzoic acid (logP 4.54) relative to flufenamic acid (logP 5.25) [1] positions this compound for COX-1/COX-2 inhibition screening programs seeking anthranilic acid derivatives with improved aqueous solubility. The established QSAR framework linking N-substituted anthranilic acid COX docking scores to analgesic activity [2] supports the rationale for exploring the naphthylacetyl N-substituent as a next-step SAR expansion beyond the benzyl- and phenylacetyl-substituted compounds already characterized.

Biophysical Assay Reference Standard Requiring High-Purity Material

The availability of 2-[(1-naphthylacetyl)amino]benzoic acid at 98% purity , representing a 60% impurity reduction compared to standard 95% screening-grade material, makes it suitable for biophysical techniques (surface plasmon resonance, isothermal titration calorimetry, differential scanning fluorimetry) and protein crystallography where impurities above the 2% level can generate false binding signals or degrade crystal diffraction quality.

Scaffold-Hopping Medicinal Chemistry Programs Targeting Fenamate Binding Sites

The unique structural features of 2-[(1-naphthylacetyl)amino]benzoic acid—specifically the additional amide carbonyl H-bond acceptor (HBA = 3 vs. 2 for flufenamic acid ) and the methylene spacer providing conformational flexibility —make it a scaffold-hopping candidate for medicinal chemistry programs targeting ion channels, COX enzymes, or other fenamate-binding proteins where altered H-bond patterns may yield selectivity advantages over classical N-aryl anthranilic acids.

Physicochemical Property Benchmarking for Anthranilic Acid Derivative Libraries

With well-characterized physicochemical parameters including TPSA of 66.4 Ų [3], Fsp³ of 0.053 , and melting point of 161–163 °C [4], 2-[(1-naphthylacetyl)amino]benzoic acid serves as a benchmarking compound for anthranilic acid derivative libraries where systematic tracking of how N-substituent modifications impact drug-likeness parameters (particularly the balance between lipophilicity and polar surface area) is critical for lead optimization.

Quote Request

Request a Quote for 2-[(1-Naphthylacetyl)amino]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.